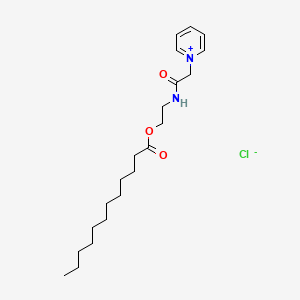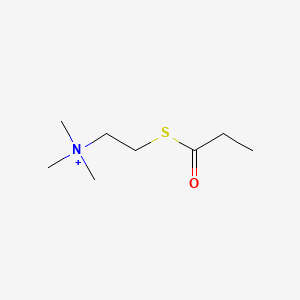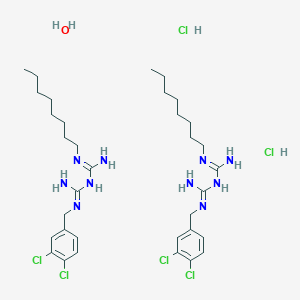
Lapyrium chloride
Vue d'ensemble
Description
Mécanisme D'action
Le chlorure de lapyrium, en tant que cation ammonium quaternaire, exerce ses effets en s’associant à la membrane cellulaire chargée négativement des cellules bactériennes. Cette interaction conduit à l’insertion de la chaîne latérale du composé dans la membrane cellulaire, provoquant la perturbation et la fuite du contenu cellulaire, conduisant finalement à la lyse cellulaire. Ce mécanisme est particulièrement efficace contre les bactéries Gram-positives, qui ont une seule membrane cellulaire .
Composés similaires :
Chlorure d’undécoylium : Un mélange de composés chimiques étroitement liés utilisés comme désinfectant, le lapyrium étant le composant principal.
Chlorure d’undécoylium-iode : Un complexe utilisé de manière similaire au chlorure de lapyrium.
Comparaison : Le chlorure de lapyrium est unique en raison de sa haute chimiosélectivité et de ses conditions réactionnelles douces lors de la synthèse. Son activité antimicrobienne à large spectre et son efficacité contre les bactéries Gram-positives en font un composé précieux dans diverses applications. Comparé au chlorure d’undécoylium et à son complexe d’iode, le chlorure de lapyrium offre une meilleure stabilité et une meilleure efficacité dans ses utilisations prévues .
Analyse Biochimique
Biochemical Properties
Lapyrium chloride functions primarily as a quaternary ammonium cation, exerting broad-spectrum antimicrobial activity . It interacts with the negatively charged cell membranes of bacterial cells, leading to the insertion of its side chain and subsequent disruption of the cell membrane . This disruption results in the leakage of cellular contents and cell lysis . This compound is particularly effective against Gram-positive bacteria due to their single cell membrane structure .
Cellular Effects
This compound influences various cellular processes by associating with cell membranes and causing membrane disruption . This action leads to cell lysis and the release of cellular contents, which can affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s antimicrobial properties make it effective in reducing bacterial load in personal care products and other applications .
Molecular Mechanism
At the molecular level, this compound acts by binding to the negatively charged cell membrane of bacterial cells . The insertion of its side chain into the membrane disrupts the membrane’s integrity, causing leakage of cellular contents and ultimately leading to cell lysis . This mechanism is typical of quaternary ammonium cations, which are known for their bactericidal properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors in its long-term efficacy . Studies have shown that this compound maintains its antimicrobial activity over extended periods, although its effectiveness may diminish with prolonged exposure to environmental factors . Long-term effects on cellular function have been observed in in vitro studies, indicating potential changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial properties without significant adverse effects . At higher doses, toxic effects such as cell membrane disruption and cell lysis become more pronounced . Studies have reported an intravenous LD50 of 18 mg/kg in mice and an estimated oral LD50 of 8.2 g/kg based on results with structurally similar compounds .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors responsible for maintaining cell membrane integrity . The compound’s antimicrobial activity is primarily due to its ability to disrupt cell membranes, leading to changes in metabolic flux and metabolite levels . Detailed studies on the specific metabolic pathways and enzymes involved are limited .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with cell membranes and binding proteins . The compound’s cationic nature facilitates its association with negatively charged cellular components, influencing its localization and accumulation . This distribution is crucial for its antimicrobial efficacy, as it ensures that the compound reaches target sites within bacterial cells .
Subcellular Localization
This compound’s subcellular localization is primarily associated with cell membranes . The compound’s targeting signals and post-translational modifications direct it to specific compartments, where it exerts its antimicrobial effects . This localization is essential for its function, as it allows this compound to interact with and disrupt bacterial cell membranes effectively .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le chlorure de lapyrium peut être synthétisé par un processus en plusieurs étapes impliquant l’acide chloroacétique. La préparation implique quatre étapes, dont trois sont des réactions enzymatiques catalysées par des lipases. Le processus commence par l’estérification de l’acide chloroacétique, suivie de réactions d’aminolyse pour former le produit final .
Méthodes de production industrielle : Dans les milieux industriels, la synthèse du chlorure de lapyrium est optimisée pour un rendement et une pureté élevés. L’utilisation de lipases comme catalyseurs garantit des conditions réactionnelles douces, une haute chimiosélectivité et un impact environnemental réduit. Le processus est conçu pour être efficace et évolutif, ce qui le rend adapté à la production à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorure de lapyrium subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d’oxydation.
Réduction : Le chlorure de lapyrium peut être réduit en ses dérivés aminés correspondants.
Substitution : L’ion chlorure dans le chlorure de lapyrium peut être substitué par d’autres nucléophiles, ce qui entraîne la formation de nouveaux composés.
Réactifs et conditions courantes :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Des nucléophiles comme les ions hydroxyde et les amines sont couramment utilisés.
Principaux produits formés :
Oxydation : Dérivés oxydés du chlorure de lapyrium.
Réduction : Dérivés aminés.
Substitution : Divers produits substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Le chlorure de lapyrium a une large gamme d’applications dans la recherche scientifique :
Chimie : Il est utilisé comme tensioactif et catalyseur dans diverses réactions chimiques.
Biologie : Les propriétés antimicrobiennes du composé le rendent utile dans les études biologiques, en particulier dans l’inhibition de la croissance bactérienne.
Médecine : Le chlorure de lapyrium est exploré pour son utilisation potentielle dans les désinfectants et les antiseptiques.
Industrie : Il est utilisé dans les produits de soins personnels, le traitement des eaux usées et l’inhibition de la corrosion
Applications De Recherche Scientifique
Lapyrium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and catalyst in various chemical reactions.
Biology: The compound’s antimicrobial properties make it useful in biological studies, particularly in the inhibition of bacterial growth.
Medicine: this compound is explored for its potential use in disinfectants and antiseptics.
Industry: It is employed in personal care products, waste-water treatment, and corrosion inhibition
Comparaison Avec Des Composés Similaires
Undecoylium chloride: A mixture of closely related chemical compounds used as a disinfectant, with lapyrium being the major component.
Undecoylium chloride-iodine: A complex used similarly to lapyrium chloride.
Comparison: this compound is unique due to its high chemoselectivity and mild reaction conditions during synthesis. Its broad-spectrum antimicrobial activity and effectiveness against Gram-positive bacteria make it a valuable compound in various applications. Compared to undecoylium chloride and its iodine complex, this compound offers better stability and efficiency in its intended uses .
Propriétés
IUPAC Name |
2-[(2-pyridin-1-ium-1-ylacetyl)amino]ethyl dodecanoate;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O3.ClH/c1-2-3-4-5-6-7-8-9-11-14-21(25)26-18-15-22-20(24)19-23-16-12-10-13-17-23;/h10,12-13,16-17H,2-9,11,14-15,18-19H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKFFZSXDWPVLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCNC(=O)C[N+]1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042085 | |
| Record name | Lapyrium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6272-74-8 | |
| Record name | Lapyrium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6272-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lapyrium chloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LAPYRIUM CHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33659 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridinium, 1-[2-oxo-2-[[2-[(1-oxododecyl)oxy]ethyl]amino]ethyl]-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lapyrium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lapirium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAPYRIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/732T8851QH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[3-(2-Methoxyphenoxy)propyl]-1,3-benzothiazol-2-one](/img/structure/B1208436.png)
![2-methyl-5-phenyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B1208437.png)
![3-[1-azepanyl-[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]methyl]-6,7-dimethoxy-1H-quinolin-2-one](/img/structure/B1208438.png)
![2-[(6-Bromo-4-quinazolinyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1208440.png)
![N-(3,4-dimethylphenyl)-2-[[5-[[(4,6-dimethyl-2-pyrimidinyl)thio]methyl]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1208441.png)

![METHYL N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CARBAMATE](/img/structure/B1208443.png)

![4-[(2-Chlorophenyl)hydrazo]-5-methyl-3-pyrazolone](/img/structure/B1208451.png)
